molecular formula C17H21N3O3 B3012219 benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate CAS No. 1706081-12-0

benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate

Cat. No.: B3012219
CAS No.: 1706081-12-0
M. Wt: 315.373
InChI Key: JDCRFGXTZTXEJO-UHFFFAOYSA-N
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Description

Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is a complex organic compound that features a combination of pyrazole and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate typically involves multiple steps. One common approach is the reaction of benzyl chloroformate with 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrazole and tetrahydropyran rings allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(23-13-15-4-2-1-3-5-15)19-16-10-18-20(12-16)11-14-6-8-22-9-7-14/h1-5,10,12,14H,6-9,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCRFGXTZTXEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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